L-Lysine-¹⁵N₂ Dihydrochloride: A Technical Guide for Researchers
L-Lysine-¹⁵N₂ Dihydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Lysine-¹⁵N₂ dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine. In this variant, both nitrogen atoms in the lysine molecule are replaced with the heavy isotope ¹⁵N. This non-radioactive isotopic labeling makes it a powerful tool in quantitative proteomics and metabolomics, primarily utilized as a tracer and an internal standard for mass spectrometry (MS)-based analyses. Its application is central to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, which allows for precise relative quantification of protein abundance between different cell populations.
Core Properties and Specifications
L-Lysine-¹⁵N₂ dihydrochloride is a solid, water-soluble compound. The introduction of two ¹⁵N atoms results in a predictable mass shift compared to its unlabeled counterpart, which is fundamental to its utility in mass spectrometry. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for cell culture media preparation.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-Lysine-¹⁵N₂ dihydrochloride and related isotopically labeled lysine variants used in research.
| Property | L-Lysine-¹⁵N₂ dihydrochloride | L-Lysine-¹³C₆,¹⁵N₂ hydrochloride | L-Lysine-[2-¹⁵N] dihydrochloride |
| Synonyms | (S)-2,6-Diaminohexanoic acid-¹⁵N₂ hydrochloride, ¹⁵N Labeled lysine hydrochloride | SILAC Amino Acid, (S)-2,6-Diaminohexanoic acid-¹³C₆,¹⁵N₂ hydrochloride | L-Lysine-N-15N dihydrochloride |
| Molecular Formula | C₆H₁₄[¹⁵N]₂O₂·2HCl | [¹³C]₆H₁₄[¹⁵N]₂O₂·HCl | C₆H₁₄N[¹⁵N]O₂·2HCl |
| Molecular Weight | 184.64 g/mol [1] | 190.59 g/mol [2][3] | 220.1 g/mol [4] |
| CAS Number | 1217460-44-0[1] | 1200447-00-2[2][5] | 204451-50-3[4] |
| Isotopic Purity | 98 atom % ¹⁵N[1] | 99 atom % ¹³C, 99 atom % ¹⁵N[2] | 98 atom % ¹⁵N[4] |
| Chemical Purity | 98% (CP)[1] | 95% (CP)[2] | 98% by HPLC[4] |
| Melting Point | 263-264 °C (dec.) (lit.)[1] | 263-264 °C (dec.) (lit.)[2] | 200-206 °C (dec.) (lit.)[4] |
| Form | Solid[1] | Solid[2] | - |
| Mass Shift | M+2[1] | M+8[2] | - |
| Storage Temperature | Room temperature[2] | Room temperature[2] | - |
Primary Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The principal application of L-Lysine-¹⁵N₂ dihydrochloride is in SILAC-based quantitative proteomics.[6] SILAC is a metabolic labeling strategy that involves the incorporation of "heavy" amino acids into the entire proteome of living cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve accurate relative quantification of protein abundance.[7]
The workflow for a typical SILAC experiment is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical flow of a standard SILAC experiment.
Caption: General SILAC Experimental Workflow
Detailed Experimental Protocols
Preparation of SILAC Media
The preparation of "light" and "heavy" SILAC media is a critical first step for a successful experiment. This protocol is adapted for mammalian cell culture.
Materials:
-
Lysine- and Arginine-deficient cell culture medium (e.g., DMEM, RPMI-1640)
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Dialyzed Fetal Bovine Serum (dFBS)
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"Light" L-Lysine dihydrochloride and L-Arginine hydrochloride
-
"Heavy" L-Lysine-¹⁵N₂ dihydrochloride and L-Arginine-¹³C₆,¹⁵N₄ hydrochloride
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Light Medium: To 500 mL of Lysine- and Arginine-deficient medium, aseptically add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1% final concentration).
-
"Light" L-Lysine and L-Arginine to the desired final concentration (e.g., for DMEM, 146 mg/L L-Lysine and 84 mg/L L-Arginine).
-
-
Prepare Heavy Medium: To another 500 mL of Lysine- and Arginine-deficient medium, aseptically add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1% final concentration).
-
"Heavy" L-Lysine-¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄ to the same final concentrations as the light amino acids.
-
-
Sterile Filter: Filter both the "light" and "heavy" media through a 0.22 µm sterile filtration unit.
-
Storage: Store the prepared media at 4°C, protected from light.
Cell Culture and Isotope Incorporation
Procedure:
-
Cell Adaptation: Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.
-
Passaging: Subculture the cells for at least five to six cell divisions to ensure near-complete (>97%) incorporation of the stable isotope-labeled amino acids into the proteome.[4] The number of passages required will depend on the cell line's doubling time.
-
Verification of Incorporation (Optional but Recommended): Before starting the experiment, it is advisable to verify the labeling efficiency by mass spectrometry. A small sample of cells from the "heavy" culture can be lysed, proteins digested, and analyzed to confirm the incorporation of the heavy amino acids.
Protein Extraction and In-Gel Digestion
This protocol describes a common method for protein extraction and preparation for mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
SDS-PAGE equipment and reagents
-
Coomassie blue stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (MS-grade)
-
Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Cell Lysis: After experimental treatment, wash the "light" and "heavy" cell populations with ice-cold PBS. Lyse the cells using an appropriate lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
SDS-PAGE: Separate the combined protein mixture by 1D SDS-PAGE.
-
Staining and Destaining: Stain the gel with Coomassie blue and then destain to visualize the protein bands.
-
In-Gel Reduction and Alkylation:
-
Excise the entire gel lane and cut it into small pieces.
-
Destain the gel pieces completely.
-
Reduce the proteins by incubating the gel pieces in reduction buffer at 56°C for 1 hour.
-
Alkylate the proteins by incubating in alkylation buffer in the dark at room temperature for 45 minutes.
-
-
In-Gel Digestion:
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces in a solution of trypsin (e.g., 10-20 ng/µL) and incubate overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with peptide extraction buffer.
-
Sample Cleanup: Dry the extracted peptides and desalt them using a C18 StageTip or a similar method before MS analysis.
The following diagram provides a visual representation of the in-gel digestion workflow.
Caption: In-Gel Protein Digestion Workflow
Synthesis of L-Lysine-¹⁵N₂ Dihydrochloride
Detailed, publicly available protocols for the chemical synthesis of L-Lysine-¹⁵N₂ dihydrochloride are scarce, as these are often proprietary processes of commercial suppliers. However, the general approach involves the use of starting materials enriched with the ¹⁵N isotope. One possible route is through enzymatic synthesis. For instance, some ¹⁵N-labeled L-amino acids can be prepared from the corresponding α-ketoacids using bacterial NAD-dependent amino acid dehydrogenases, with ¹⁵NH₄Cl serving as the source of the heavy nitrogen isotope.[8] The specific multi-step chemical synthesis for lysine would be more complex, likely involving protected intermediates to ensure stereospecificity and selective labeling of both the alpha and epsilon amino groups.
Data Analysis and Interpretation
Following LC-MS/MS analysis, specialized software is used to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides for multiple peptides from a given protein are used to determine the overall change in that protein's abundance between the two experimental conditions.
Conclusion
L-Lysine-¹⁵N₂ dihydrochloride is an indispensable tool for modern quantitative proteomics. Its use in the SILAC technique provides a robust and accurate method for analyzing changes in protein expression, protein-protein interactions, and post-translational modifications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals looking to employ this powerful technology in their work. The precision and reproducibility of SILAC, enabled by compounds like L-Lysine-¹⁵N₂ dihydrochloride, continue to drive new discoveries in cellular biology and disease research.
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
